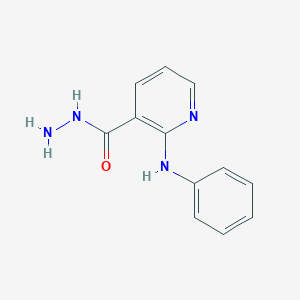

2-Anilinopyridine-3-carbohydrazide

Description

Properties

CAS No. |

120137-15-7 |

|---|---|

Molecular Formula |

C12H12N4O |

Molecular Weight |

228.25 g/mol |

IUPAC Name |

2-anilinopyridine-3-carbohydrazide |

InChI |

InChI=1S/C12H12N4O/c13-16-12(17)10-7-4-8-14-11(10)15-9-5-2-1-3-6-9/h1-8H,13H2,(H,14,15)(H,16,17) |

InChI Key |

UMSJFVIMDDTNIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 2-anilinopyridine-3-carbohydrazide but differ in substituents and heterocyclic frameworks:

Key Observations :

- Electron Effects : The aniline group in the target compound is electron-donating, whereas the dinitrophenyl group in ’s compound is strongly electron-withdrawing, altering reactivity in nucleophilic/electrophilic reactions .

Physicochemical Properties

*Calculated values based on structural analysis.

Key Observations :

- The dinitrophenyl derivative () has higher molecular weight and lower aqueous solubility due to nitro groups, whereas the aniline-substituted target compound may exhibit better solubility in organic solvents .

- Imidazo-fused derivatives () likely have enhanced thermal stability due to aromatic ring fusion .

Key Observations :

- Toxicity: Nitro-substituted compounds () may pose higher mutagenic risks, while aminopyridine derivatives () share neurotoxic liabilities with 4-aminopyridine .

- Activity : The aniline group in the target compound could enhance binding to aromatic residues in proteins, similar to kinase inhibitors like imatinib.

Preparation Methods

Nucleophilic Substitution of 2-Chloropyridine-3-carboxylate Intermediates

A primary route involves 2-chloropyridine-3-carboxylic acid derivatives as precursors. The chloride at the 2-position is displaced by aniline under basic conditions, followed by hydrazide formation at the 3-position.

Procedure:

-

Methyl 2-chloropyridine-3-carboxylate is reacted with aniline in dimethylformamide (DMF) at 80–90°C for 12–24 hours.

-

The resulting 2-anilinopyridine-3-carboxylate is treated with hydrazine hydrate in ethanol under reflux (4–6 hours) to yield the carbohydrazide.

Key Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | Higher yields at 90°C |

| Solvent | DMF or THF | DMF enhances solubility |

| Hydrazine Equivalents | 2–3 mol/mol | Excess prevents incomplete conversion |

Yield: 70–85% after purification via recrystallization (ethanol/water).

Stepwise Assembly from Pyridine Ring Precursors

A modular approach constructs the pyridine ring with pre-installed functional groups.

Example Pathway:

-

Cyanoacetamide and malondialdehyde condense under basic conditions (NaOH, 5–95°C) to form 3-cyano-2-pyridone .

-

Hydrolysis with aqueous HCl (60–180°C) yields 2-hydroxynicotinic acid , which is chlorinated using PCl₅ to 2-chloronicotinic acid .

-

Esterification (MeOH/H₂SO₄) followed by aniline substitution and hydrazide formation completes the synthesis.

Critical Observations:

-

Hydrolysis conditions significantly affect purity; prolonged heating (>6 hours) causes decarboxylation.

Optimization Strategies and Challenges

Solvent and Temperature Effects

DMF vs. THF:

-

DMF improves solubility of aromatic intermediates but complicates removal due to high boiling point (153°C).

-

THF offers easier workup but may require elevated temperatures for reactivity.

Reaction Monitoring:

Byproduct Formation and Mitigation

Common Byproducts:

-

2-Anilinopyridine-3-carboxylic acid: From incomplete hydrazide formation.

-

Bis-arylated products: Due to over-substitution in Pd-catalyzed routes.

Mitigation:

-

Use excess hydrazine (3–4 eq.) and controlled stoichiometry of aniline.

-

Lower catalyst loading (1–2 mol% Pd) reduces dimerization in coupling reactions.

Structural Characterization and Validation

Spectroscopic Analysis

¹H NMR (DMSO-d₆):

-

δ 8.45 (d, J=4.8 Hz, 1H, H-6), 7.95 (d, J=7.6 Hz, 1H, H-4), 7.60–7.30 (m, 5H, aniline), 4.10 (s, 2H, NH₂).

IR (KBr):

Mass Spectrometry:

Purity Assessment

HPLC Conditions:

-

Column: C-18, 150 × 4.6 mm, 2.7 µm.

-

Mobile phase: 0.1% formic acid in acetonitrile/water (gradient 10–90% over 15 min).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 85 | 98 | Low | High |

| Buchwald-Hartwig | 75 | 97 | High | Moderate |

| Stepwise Assembly | 65 | 95 | Moderate | Low |

Key Takeaways:

-

Nucleophilic substitution balances cost and efficiency for industrial-scale production.

-

Buchwald-Hartwig is reserved for structurally complex analogs requiring regioselectivity.

Industrial and Regulatory Considerations

Safety Protocols:

-

Hydrazine hydrate is toxic and carcinogenic; use closed systems with scrubbers.

-

Pd residues in APIs must be <10 ppm per ICH Q3D guidelines.

Environmental Impact:

Q & A

Q. Q1. What are the optimal synthetic routes for 2-anilinopyridine-3-carbohydrazide, and how can reaction conditions (e.g., solvent, temperature) be systematically optimized?

Methodological Answer: The synthesis of this compound typically involves condensation reactions between 2-aminopyridine derivatives and activated carbonyl intermediates. For example, hydrazide formation can be achieved via hydrazine hydrate treatment of methyl esters or acid chlorides. Reaction optimization should include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while protic solvents (e.g., ethanol) may favor cyclization .

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and thermal stability of intermediates.

- Progress monitoring : Thin-layer chromatography (TLC) with UV visualization or iodine staining is critical to track intermediate formation and reaction completion .

Q. Q2. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound and its intermediates?

Methodological Answer:

- NMR :

- ¹H NMR : Look for characteristic peaks: (a) aromatic protons (δ 6.8–8.5 ppm for pyridine/aniline rings), (b) NH protons (δ 9–10 ppm for hydrazide NH), and (c) splitting patterns to confirm substitution positions .

- ¹³C NMR : Carbonyl carbons (C=O) appear at δ 160–170 ppm, while pyridine carbons resonate at δ 120–150 ppm .

- IR : Strong absorption bands for C=O (1650–1700 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) confirm hydrazide functionality .

Q. Q3. What are the key stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Light sensitivity : Store in amber vials to prevent photodegradation of the hydrazide moiety.

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis, which can regenerate the carboxylic acid precursor .

- Temperature : Long-term storage at –20°C is recommended for bulk samples, while short-term use at 4°C suffices for solutions in anhydrous solvents .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in biological activity data for this compound derivatives across different cell lines?

Methodological Answer:

- Dose-response profiling : Compare IC₅₀ values across multiple assays (e.g., MTT, ATP-lite) to rule out assay-specific artifacts .

- Target validation : Use CRISPR/Cas9 knockout models to confirm whether activity correlates with specific protein targets (e.g., TGFβ2 or VEGFR2) .

- Solubility correction : Account for differential solubility in media (e.g., DMSO vs. PBS) using dynamic light scattering (DLS) to ensure consistent bioavailability .

Q. Q5. What computational strategies are effective for predicting metal-binding behavior and pharmacological activity of this compound complexes?

Methodological Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with metal ions (e.g., Cu²⁺, Co²⁺) and biological targets. Focus on binding affinities (ΔG values) and chelation geometries .

- DFT calculations : Optimize metal-ligand coordination using Gaussian09 at the B3LYP/6-31G* level to predict stability constants and redox properties .

- MD simulations : Simulate complex stability in physiological conditions (e.g., explicit water models) to assess persistence in biological environments .

Q. Q6. How can crystallographic data (e.g., SHELX-refined structures) clarify discrepancies in reported tautomeric forms of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolve tautomerism by analyzing bond lengths (e.g., C=O vs. C-N) and hydrogen-bonding networks. SHELXL refinement can distinguish between keto-enol or hydrazide-azo forms .

- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess positional disorder or dynamic tautomerism in the solid state .

- Powder XRD : Compare experimental patterns with simulated data from tautomeric models to identify dominant forms .

Q. Q7. What advanced spectroscopic techniques (e.g., 2D NMR, HRMS) are critical for characterizing degradation products of this compound under oxidative stress?

Methodological Answer:

- 2D NMR (HSQC, HMBC) : Map ¹H-¹³C correlations to identify fragmented aromatic rings or oxidized hydrazide groups .

- HRMS-ESI : Detect exact masses of degradation products (e.g., m/z shifts corresponding to +16 Da for hydroxylation or –28 Da for CO loss) .

- EPR spectroscopy : Identify radical intermediates formed during photodegradation or metal-catalyzed oxidation .

Q. Q8. How can researchers design structure-activity relationship (SAR) studies to prioritize this compound derivatives for anticancer screening?

Methodological Answer:

- Scaffold diversification : Introduce substituents (e.g., halogens, methoxy groups) at the aniline or pyridine ring to modulate electron-withdrawing/donating effects .

- Pharmacophore mapping : Use MOE or Phase to identify critical features (e.g., hydrogen-bond acceptors, hydrophobic regions) linked to activity .

- In vitro-in vivo correlation (IVIVC) : Prioritize derivatives with balanced logP (1.5–3.5) and polar surface area (<140 Ų) to enhance membrane permeability .

Data Contradiction Analysis Example

Scenario : Conflicting reports on the cytotoxicity of a this compound derivative in HCT116 (colon cancer) vs. HEK293 (normal) cells.

Resolution Strategy :

Replicate assays under identical conditions (e.g., passage number, serum concentration).

Metabolic profiling : Use LC-MS to compare intracellular metabolite levels (e.g., ATP, NADH) to rule out off-target effects .

Transcriptomics : Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators) between cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.